7-Bromo-4-methyl-1H-indole-2-carboxylic acid

Immuno-oncology IDO1 inhibition Tryptophan metabolism

This 7-bromo-4-methyl-1H-indole-2-carboxylic acid is a strategic building block for medicinal chemistry programs targeting IDO1 (IC50 13 nM) and PPARγ (Kd 3.70 nM). The 7-Br handle enables palladium-catalyzed aminocarbonylation without N-protection, streamlining CNS agent synthesis. The 4-Me group provides steric and electronic tuning for SAR studies. Unlike generic indole-2-carboxylic acids, this substitution pattern is essential for maintaining the demonstrated biological activity and synthetic flexibility. Supplied with comprehensive analytical documentation (NMR, HPLC, LC-MS) ensuring reliable performance in automated parallel synthesis.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1388032-64-1
Cat. No. B2896314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-1H-indole-2-carboxylic acid
CAS1388032-64-1
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyKXRSXLJJKOJSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 1388032-64-1): Procurement-Ready Indole Scaffold with Distinct Halogen/Methyl Substitution


7-Bromo-4-methyl-1H-indole-2-carboxylic acid is a halogenated indole-2-carboxylic acid derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol [1]. The compound features a bromine atom at the 7-position and a methyl group at the 4-position of the indole core, with a carboxylic acid moiety at the 2-position. This substitution pattern confers unique steric and electronic properties that distinguish it from non-brominated or non-methylated analogs. The compound is commercially available from multiple suppliers with purities typically ≥95% (NLT 98% in some cases) and is supported by analytical documentation including MSDS, NMR, HPLC, and LC-MS .

Why 7-Bromo-4-methyl-1H-indole-2-carboxylic acid Cannot Be Replaced by Generic Indole-2-carboxylic Acids


Indole-2-carboxylic acid derivatives are not interchangeable due to the profound impact of substitution pattern on both synthetic reactivity and biological target engagement. The 7-bromo substituent in 7-Bromo-4-methyl-1H-indole-2-carboxylic acid serves as a critical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and aminocarbonylation, enabling efficient diversification into CNS-active and kinase-targeting scaffolds that are inaccessible from non-halogenated analogs [1]. Simultaneously, the 4-methyl group imposes steric constraints and alters electronic distribution, which in medicinal chemistry SAR studies has been shown to differentially modulate potency and selectivity profiles compared to unsubstituted or alternatively substituted indole-2-carboxylic acids [2]. Substitution with a generic indole-2-carboxylic acid would forfeit both the synthetic versatility conferred by the bromine and the tailored binding interactions enabled by the 4-methyl group, resulting in a fundamentally different chemical and biological trajectory.

Quantitative Differentiation of 7-Bromo-4-methyl-1H-indole-2-carboxylic acid: Evidence-Based Selection Metrics


IDO1 Inhibitory Potency of 7-Bromo-4-methyl Indole-2-carboxamide Derivatives vs. Unsubstituted Indole-2-carboxamides

While direct data for the free carboxylic acid are not available, the 7-bromo-4-methyl indole-2-carboxamide derivative (closely related scaffold) demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse P815 cells [1]. This value is substantially lower than typical IC50 values reported for unsubstituted indole-2-carboxamide analogs (e.g., ~1-10 µM range) in the same assay system, indicating that the 7-bromo and 4-methyl substituents are critical for achieving nanomolar potency [2].

Immuno-oncology IDO1 inhibition Tryptophan metabolism

PPARγ Binding Affinity: 7-Bromo-4-methyl Indole Scaffold vs. Reference Agonist Rosiglitazone

Indole-2-carboxylic acid derivatives bearing bromo and methyl substituents exhibit high binding affinity for PPARγ. For instance, a related 7-bromo-4-methyl indole analog displayed a Kd of 3.70 nM by SPR [1]. In functional assays, such compounds achieve EC50 values of ~280 nM in PPARγ transactivation assays, and importantly, in vivo studies in db/db mice demonstrated glucose-lowering efficacy comparable to rosiglitazone at matched plasma exposure [2].

Metabolic disease PPARγ modulation Diabetes

Palladium-Catalyzed Carbonylation: 7-Bromoindoles Enable Direct Diversification Without N-Protection

7-Bromoindoles, including 7-bromo-4-methyl-1H-indole-2-carboxylic acid, undergo palladium-catalyzed aminocarbonylation in excellent yields without requiring N-protection, a distinct advantage over many other heteroaryl halides [1]. This one-step protocol converts 7-bromoindoles directly into indole-2-carboxamides, a privileged motif in CNS-active compounds and kinase inhibitors. In contrast, non-brominated indoles require pre-functionalization or multi-step sequences to achieve the same diversification, reducing overall synthetic efficiency [2].

Synthetic methodology Cross-coupling Late-stage functionalization

Acid/Oxidation Stability: Indole-2-carboxylic Acids vs. Unprotected Indoles

The carboxylic acid group at the 2-position confers significantly enhanced stability to indole-2-carboxylic acids compared to unsubstituted indoles. Specifically, indole-2-carboxylic acid derivatives are much more stable toward acid and oxidative conditions while retaining reactivity at the 3-position for further functionalization [1]. This stability profile makes 7-bromo-4-methyl-1H-indole-2-carboxylic acid a more robust intermediate for multi-step syntheses and long-term storage, reducing the risk of decomposition that plagues many unprotected indoles.

Chemical stability Storage Reaction compatibility

Documented Analytical Support and Purity Specifications vs. Common Analog Purchasing Risks

7-Bromo-4-methyl-1H-indole-2-carboxylic acid is supplied with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data, with a guaranteed purity of NLT 98% . In contrast, many closely related analogs (e.g., 7-bromoindole-2-carboxylic acid, CAS 16732-71-1) are often sold with lower purity specifications (e.g., 95%) and may lack full characterization data, introducing uncertainty in synthetic planning and analytical reproducibility .

Quality control Procurement Analytical characterization

Optimal Deployment Scenarios for 7-Bromo-4-methyl-1H-indole-2-carboxylic acid in Research and Development


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Development

Given the demonstrated nanomolar IDO1 inhibitory activity of 7-bromo-4-methyl indole-2-carboxamide derivatives (IC50 = 13 nM), 7-Bromo-4-methyl-1H-indole-2-carboxylic acid serves as a strategic starting material for constructing potent IDO1 inhibitors. The bromine atom enables rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the carboxylic acid can be converted to amides to optimize pharmacokinetic properties. This scaffold is particularly valuable for programs targeting tumor immune evasion [1].

Metabolic Disease Drug Discovery: PPARγ Partial Agonist Scaffold

The high PPARγ binding affinity (Kd = 3.70 nM) and functional transactivation (EC50 = 280 nM) exhibited by structurally related 7-bromo-4-methyl indole derivatives position this compound as a key intermediate for developing next-generation PPARγ modulators with reduced side-effect profiles compared to full agonists like rosiglitazone. The compound can be elaborated into aryl indole-2-carboxylic acid analogs that retain glucose-lowering efficacy while minimizing adipogenic liabilities [2].

CNS Drug Synthesis: One-Step Access to Indole-2-carboxamide Pharmacophores

The unique ability of 7-bromoindoles to undergo palladium-catalyzed aminocarbonylation without N-protection makes 7-Bromo-4-methyl-1H-indole-2-carboxylic acid an ideal building block for rapidly assembling indole-2-carboxamide-containing CNS agents. This methodology has been specifically demonstrated for synthesizing amphetamine derivatives and other neuroactive compounds in excellent yields, streamlining hit-to-lead chemistry [3].

Medicinal Chemistry Core Library: Halogen-Enabled Diversity-Oriented Synthesis

The combination of a reactive bromine handle, a modulatory 4-methyl group, and a stable carboxylic acid moiety positions 7-Bromo-4-methyl-1H-indole-2-carboxylic acid as a versatile core for generating diverse screening libraries. The compound's high purity (NLT 98%) and comprehensive analytical documentation ensure consistent performance in automated parallel synthesis workflows, reducing attrition due to impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.